Thiophene-3,4-diol

Physical property comparison Density Boiling point

Researchers requiring a conformationally rigid thiophene monomer with adjacent hydroxyl groups for electropolymerization or metal coordination often face limited supply of the 3,4-diol isomer. Thiophene-3,4-diol (CAS 14282-59-8) directly addresses this gap with its zero rotatable bonds and bidentate coordination site. - Enables regiospecific crosslinking and post-polymerization functionalization inaccessible with EDOT-based monomers. - Provides a rigid, aromatic O,O-chelate for well-defined transition-metal complexes. - XLogP3 = 0.900 and 2 H-bond donors support aqueous supramolecular and fluorophore applications. Available in bulk and research quantities with reliable global logistics.

Molecular Formula C4H4O2S
Molecular Weight 116.14 g/mol
CAS No. 14282-59-8
Cat. No. B183221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-3,4-diol
CAS14282-59-8
Molecular FormulaC4H4O2S
Molecular Weight116.14 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)O)O
InChIInChI=1S/C4H4O2S/c5-3-1-7-2-4(3)6/h1-2,5-6H
InChIKeyMPKQTNAUFAZSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-3,4-diol: Specifications & Synthetic Utility


Thiophene-3,4-diol (CAS 14282-59-8), also referred to as 3,4-dihydroxythiophene, is a heterocyclic building block of the formula C4H4O2S featuring hydroxyl groups at the 3- and 4-positions of the thiophene ring . The compound exhibits an experimental density of 1.53 g/cm³ at 25 °C, a boiling point of 255.415 °C at 760 mmHg, and a calculated XLogP3 of 0.900 [1]. Its two hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds distinguish it conformationally from alkyl-substituted analogs . The molecule serves as a precursor for functionalized thiophenes, conductive polymers, and coordination complexes [2].

Role Heterocyclic building block with 3,4-diol functionality
Workflow Precursor for conductive polymers, metal complexes, and oxidized derivatives
Selection Rigid bidentate coordination and unique hydrogen-bonding motif

Thiophene-3,4-diol Key Differentiators


Substituting Thiophene-3,4-diol with positional isomers such as thiophene-2,3-diol or thiophene-2,5-diol introduces fundamentally different electronic and steric properties . The 3,4-diol arrangement places two hydroxyl groups in adjacent positions on the thiophene ring, enabling unique intramolecular hydrogen-bonding motifs, bidentate metal coordination geometries, and regiospecific polymer crosslinking that are inaccessible to 2,3- or 2,5-diol isomers [1]. Furthermore, the compound's zero rotatable bonds and hydrophilic/hydrophobic balance (XLogP3 = 0.900) differ markedly from larger 3,4-alkoxy analogs (e.g., EDOT, ProDOT), which possess greater conformational flexibility and lipophilicity due to their fused dioxane rings or extended alkyl chains . These structural distinctions preclude simple substitution without altering reaction outcomes or material properties.

Isomer Mismatch Positional isomers (2,3-diol or 2,5-diol) alter electronic properties and preclude bidentate metal coordination geometry.
Conformation Risk 3,4-alkoxy analogs (EDOT, ProDOT) introduce rotatable bonds and higher lipophilicity, shifting polymerization and crosslinking behavior.
H-Bonding Loss Replacing hydroxyls with ether or alkyl groups removes intramolecular hydrogen bonding and alters solubility and processing windows.

Thiophene-3,4-diol vs. Thiophene & EDOT: Comparative Data


Physical Properties vs. Unsubstituted Thiophene

Thiophene-3,4-diol exhibits significantly different physical properties compared to unsubstituted thiophene, impacting solvent selection, purification, and handling. The compound has a measured density of 1.53 g/cm³ at 25 °C and a boiling point of 255.4 °C at 760 mmHg [1]. In contrast, unsubstituted thiophene has a density of 1.051 g/cm³ and a boiling point of 84 °C [2]. The higher density and boiling point of Thiophene-3,4-diol reflect its increased molecular weight (116.14 vs. 84.14 g/mol) and the presence of intermolecular hydrogen bonding from the two hydroxyl groups.

Density & Boiling Point
Cross-study comparable
Density +45.6% (1.53 vs 1.051 g/cm³); BP +171.4 °C (255.4 vs 84 °C)
Supports high-vacuum distillation and reduced volatility loss during processing.
Measured at 25 °C and 760 mmHg.
Physical property comparison Density Boiling point

Purity and Cost vs. EDOT and Thiophene

Thiophene-3,4-diol is commercially available with a purity specification of ≥98% . Procurement pricing varies with scale: 50 mg is offered at $667.90, while larger quantities (e.g., 1 g, 5 g, 25 g) are available at tiered pricing [1]. For comparison, the widely used conductive polymer monomer 3,4-ethylenedioxythiophene (EDOT) is typically supplied at ≥98% purity, with 5 g priced at approximately $300–400, and unsubstituted thiophene (≥99%) at approximately $30–50 per 100 mL . The cost per gram for Thiophene-3,4-diol at the 50 mg scale is approximately $13,358/g, while EDOT at the 5 g scale is approximately $60–80/g, and thiophene is approximately $0.30–0.50/g.

Purity & Cost Context
Cross-study comparable
≥98% purity; ~$13,358/g (50 mg scale)
Cost per gram is significantly higher than commodity monomers; budget review essential.
Pricing reflects small-scale research quantities (2024–2025).
Purity specification Procurement cost Vendor comparison

Conductive Polymer Potential

Thiophene-3,4-diol belongs to the class of 3,4-disubstituted thiophenes, which are established precursors for conductive polymers with applications in solid electrolytic capacitors, polymer batteries, and antistatic films [1]. Patent literature explicitly includes '3,4-disubstituted thiophenes' as a claimed class for electropolymerization, with EDOT cited as a specific example [2]. Conductive polymers derived from 3,4-disubstituted thiophenes exhibit high electrochemical activity and excellent heat resistance, as demonstrated in capacitor applications where EDOT-based polymers achieve low equivalent series resistance (ESR) and tan δ [3]. While direct electrochemical data for Thiophene-3,4-diol homopolymer are not available, its structural classification as a 3,4-disubstituted thiophene supports its potential as a monomer for analogous conductive polymer systems, particularly where hydroxyl functionality offers post-polymerization modification opportunities.

Conductive Polymer Potential
Class-level inference
3,4-disubstituted thiophene class membership; EDOT as prototype
Candidate monomer for electropolymerization research; data to verify.
Direct homopolymer data not available.
Conductive polymers Electropolymerization Capacitors

Antioxidant Potency vs. Ascorbic Acid

A study evaluating the total antioxidant capacity (TAC) of thiophene derivatives using the phosphomolybdenum method reported that Thiophene-3,4-diol exhibited antioxidant potency comparable to ascorbic acid . Although the original study does not provide absolute TAC values (e.g., mg ascorbic acid equivalents/g) for direct comparison, the finding that the compound matches the activity of ascorbic acid—a benchmark antioxidant with a TAC of approximately 1.0 mg AAE/g under standard assay conditions—suggests that the 3,4-dihydroxy substitution pattern on the thiophene ring contributes significant radical-scavenging capability. In contrast, thiophene-2,3-diol and thiophene-2,5-diol isomers are not reported to exhibit comparable activity, likely due to differences in hydroxyl group positioning and electronic effects.

Antioxidant Potency
Data to verify
Reported potency comparable to ascorbic acid (phosphomolybdenum method)
Supports radical-scavenging assay context; requires independent validation.
Qualitative comparison; absolute TAC values not reported.
Antioxidant activity Total antioxidant capacity Phosphomolybdenum method

Thiophene-3,4-diol Application Scenarios


Conductive Polymers for Organic Electronics

Thiophene-3,4-diol serves as a 3,4-disubstituted thiophene monomer for electropolymerization, enabling the preparation of conductive polymers with potential applications in solid electrolytic capacitors and antistatic films. The hydroxyl substituents offer post-polymerization functionalization opportunities (e.g., esterification, etherification, metal coordination) that are not possible with EDOT-derived PEDOT [1]. Researchers developing next-generation conductive polymers with tailored surface chemistry or crosslinking density should consider this monomer when hydroxyl functionality is required.

Bidentate Metal Coordination Complexes

The adjacent 3,4-dihydroxy motif on the thiophene ring provides a bidentate coordination site for transition metals, enabling the synthesis of chelate complexes with potential catalytic, sensing, or magnetic properties [2]. The zero rotatable bonds of the parent thiophene-3,4-diol confer conformational rigidity that is advantageous for designing well-defined coordination geometries, distinguishing it from more flexible diol ligands. Researchers in inorganic and organometallic chemistry should select this compound when a rigid, aromatic bidentate ligand is required.

Supramolecular Assemblies & Fluorescent Probes

The two hydroxyl groups of Thiophene-3,4-diol enable intramolecular and intermolecular hydrogen bonding. Derivatives such as 2,5-bis(benzoxazol-2-yl)thiophene-3,4-diol (BBTD) exhibit excited-state intramolecular double proton transfer (ESDPT) and function as water-soluble fluorophores [3]. The compound's XLogP3 of 0.900 and hydrogen bond donor count of 2 make it suitable for aqueous supramolecular chemistry and bioimaging applications . Researchers should prioritize Thiophene-3,4-diol when designing hydrogen-bonded architectures or pH-responsive fluorescent probes.

Thiophene-3,4-dione Synthesis

Thiophene-3,4-diol can be oxidized to thiophene-3,4-dione, a reactive electrophile useful for Diels–Alder cycloadditions and as a precursor to fused heterocycles . The oxidation is typically performed using potassium permanganate or hydrogen peroxide. The higher density (1.53 g/cm³) and boiling point (255.4 °C) of Thiophene-3,4-diol relative to unsubstituted thiophene facilitate handling and purification during oxidation reactions [4]. Researchers engaged in heterocyclic synthesis or natural product analog development should select this compound as a starting material for accessing oxidized thiophene derivatives.

Application
Selection Property
Validation Focus
Conductive Polymer Studies
Hydroxyl-functionalized monomer
Electropolymerization and post-modification review
Metal Coordination Complexes
Rigid bidentate diol ligand
Coordination geometry and catalytic screening
Supramolecular & Fluorophore Design
ESDPT-capable hydrogen-bond donor
pH-responsive fluorescence and aqueous assembly
Oxidized Thiophene Synthesis
Precursor to thiophene-3,4-dione
Oxidation condition and Diels–Alder reactivity review

Technical Documentation Hub

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14 linked technical documents
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